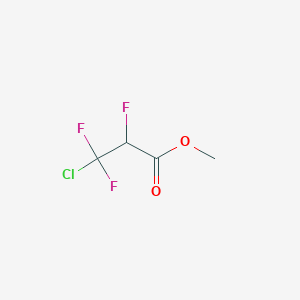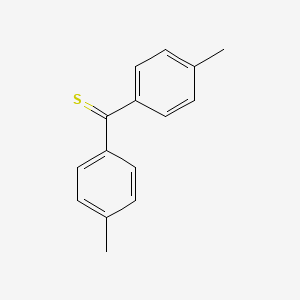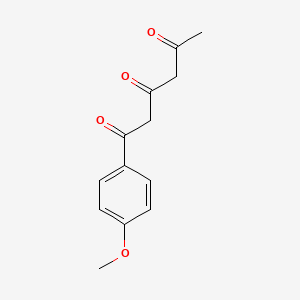
Benzo(c)pentaphene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo©pentaphene is a polycyclic aromatic hydrocarbon with the molecular formula C26H16. It is composed of five fused benzene rings, forming a complex structure that is of interest in various fields of scientific research . This compound is known for its stability and unique electronic properties, making it a subject of study in organic chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo©pentaphene typically involves the cyclization of suitable precursors under specific conditions. One common method is the cyclodehydrogenation of polyphenylene precursors using a palladium catalyst . This reaction is carried out under high temperatures and inert atmosphere to facilitate the formation of the fused ring structure.
Industrial Production Methods
Industrial production of Benzo©pentaphene is less common due to its specialized applications. when produced, it often involves large-scale cyclodehydrogenation processes with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo©pentaphene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Substitution: Bromine, nitric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Partially hydrogenated derivatives.
Substitution: Brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzo©pentaphene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzo©pentaphene involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription processes . This intercalation can lead to the formation of DNA adducts, which are of interest in cancer research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzo(a)pyrene
- Chrysene
- Perylene
- Anthracene
Comparison
Benzo©pentaphene is unique among polycyclic aromatic hydrocarbons due to its specific ring structure and electronic properties. Compared to Benzo(a)pyrene and Chrysene, it has a more complex fused ring system, which influences its reactivity and interactions with other molecules . Its stability and electronic characteristics make it particularly useful in the development of organic semiconductors and other advanced materials .
Eigenschaften
CAS-Nummer |
222-54-8 |
|---|---|
Molekularformel |
C26H16 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
hexacyclo[12.12.0.02,11.04,9.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21,23-tridecaene |
InChI |
InChI=1S/C26H16/c1-2-7-19-14-25-20(13-18(19)6-1)11-12-22-15-24-21(16-26(22)25)10-9-17-5-3-4-8-23(17)24/h1-16H |
InChI-Schlüssel |
HFLVQBRYQIXJAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC6=CC=CC=C6C=C5C4=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


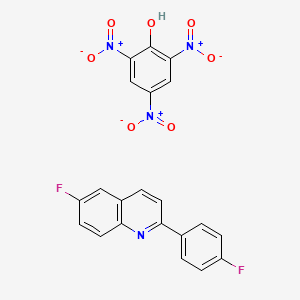
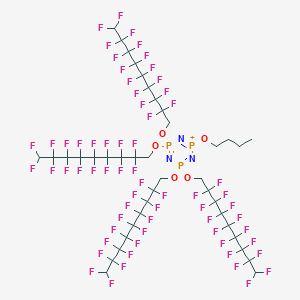

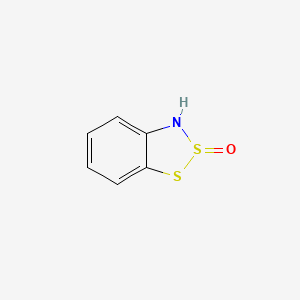
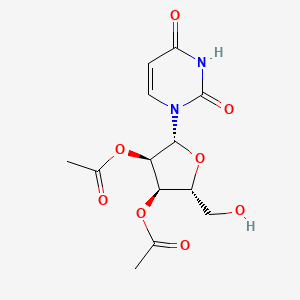

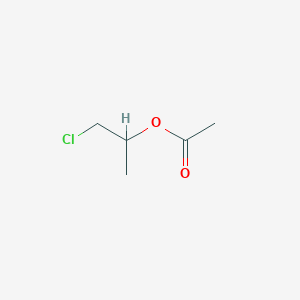
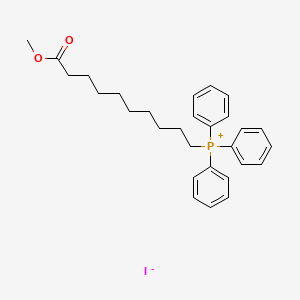
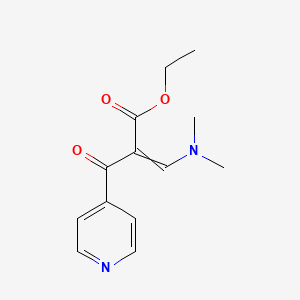
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4S,5R,9S,10R)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14747025.png)

